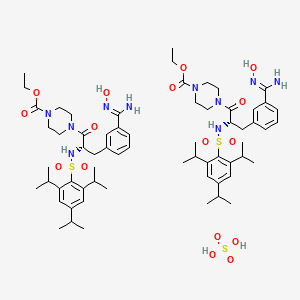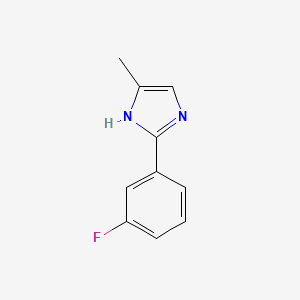
1,3,5-Triazine-2,4-diamine, 6-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-butyl- is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound features two amino groups at the 2 and 4 positions and a butyl group at the 6 position. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-butyl- typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the trimerization of cyanogen chloride or cyanamide to form cyanuric chloride. Subsequently, the chlorine atoms in cyanuric chloride are replaced by amino groups through nucleophilic substitution reactions.
Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4-diamine, 6-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the breakdown of the triazine ring
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various butylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-butyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure allows for the creation of compounds with diverse chemical properties.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: Research has explored its use in developing new therapeutic agents for treating various diseases, including cancer and bacterial infections.
Industry: The compound is utilized in the production of herbicides, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-butyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine, 6-butyl- can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound features a chlorine atom at the 6 position instead of a butyl group.
1,3,5-Triazine-2,4-diamine, 6-methoxy-: This derivative has a methoxy group at the 6 position and is used in various chemical applications.
1,3,5-Triazine-2,4-diamine, 6-nonyl-: This compound contains a nonyl group at the 6 position and is used as a stabilizer for aqueous formaldehyde solutions.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 6-butyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
3232-26-6 |
|---|---|
Formule moléculaire |
C7H13N5 |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
6-butyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-2-3-4-5-10-6(8)12-7(9)11-5/h2-4H2,1H3,(H4,8,9,10,11,12) |
Clé InChI |
FMKJZXVUCJWIIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)
![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)

![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)
